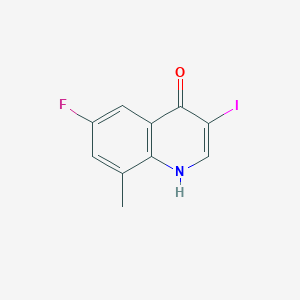

6-Fluoro-3-iodo-8-methylquinolin-4-ol

Description

Properties

IUPAC Name |

6-fluoro-3-iodo-8-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FINO/c1-5-2-6(11)3-7-9(5)13-4-8(12)10(7)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMRPVSGNVSCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C(C2=O)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Core Formation

- The quinoline nucleus is commonly synthesized via the Conrad–Limpach synthesis , which involves condensation of substituted anilines with β-ketoesters (e.g., ethyl acetoacetate) followed by thermal cyclization.

- For example, condensation of 4-fluoro-3-methoxyaniline with ethyl acetoacetate followed by heating yields 2-methyl-4(1H)-quinolone intermediates.

Iodination at the 3-Position

- Iodination is achieved by treating the quinolin-4-ol intermediate with iodine in a saturated aqueous potassium iodide solution in the presence of an amine such as n-butylamine.

- This method selectively introduces iodine at the 3-position, yielding 3-iodo-4(1H)-quinolones with high yields (up to 97% reported).

- The reaction is typically carried out at room temperature over 12 hours, followed by quenching residual iodine with sodium thiosulfate and isolation by filtration.

Methylation at the 8-Position

- Methylation can be introduced either before or after iodination depending on the synthetic route.

- Alkylation at the hydroxyl position or aromatic methylation can be performed using methyl iodide in the presence of potassium carbonate in solvents like dimethylformamide (DMF) at 50 °C for several hours.

- This step yields methoxy or methyl-substituted quinoline derivatives which can be subsequently deprotected to the hydroxyl form.

Deprotection to Yield the 4-ol

- Removal of methyl ether protecting groups (e.g., methoxy groups) to yield the free hydroxyl at the 4-position is commonly achieved using boron tribromide (BBr3).

- Treatment with 3 equivalents of BBr3 at room temperature for 18 hours followed by aqueous quenching provides the desired 4(1H)-quinolin-4-ol derivatives in good yields (around 60%).

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Quinoline core synthesis | 4-fluoro-3-methoxyaniline + ethyl acetoacetate, heat | Not specified | Conrad–Limpach synthesis |

| Iodination at 3-position | I2, saturated KI aqueous solution, n-butylamine, RT, 12 h | Up to 97% | Quenched with Na2S2O3, filtration |

| Methylation at 8-position | Methyl iodide, K2CO3, DMF, 50 °C, 8 h | ~30% | Alkylation of hydroxyl or aromatic site |

| Deprotection (demethylation) | BBr3 (3 equiv), DCM, RT, 18 h | ~60% | Cleaves methyl ethers to liberate OH |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-iodo-8-methylquinolin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the halogenated positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophiles like sodium iodide (NaI) and various amines are employed in substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives, such as 6-Fluoro-3-iodo-8-methylquinolin-4-one.

Reduction: Hydroquinoline derivatives, such as this compound.

Substitution: Substituted quinolines with different functional groups at the halogenated positions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits potential antimicrobial properties, particularly against resistant strains of bacteria. Recent studies have indicated that modifications in the quinoline structure can enhance the efficacy of these compounds against pathogens such as Mycobacterium tuberculosis (Mtb) and other resistant bacterial strains .

Anticancer Properties

Research has shown that quinoline derivatives, including 6-fluoro-3-iodo-8-methylquinolin-4-ol, can selectively inhibit cancer cell proliferation. The mechanism often involves targeting specific enzymes or pathways associated with tumor growth. For instance, structural modifications can lead to increased lipophilicity and bioavailability, enhancing anticancer activity against various cell lines .

| Compound | Target | IC50 (µM) | Effectiveness |

|---|---|---|---|

| This compound | Cancer Cell Lines | 14.1 | Moderate Inhibition |

| Clioquinol | BoNT/A LC | 11.5 | Moderate Inhibition |

| 2-Methyl-clioquinol | BoNT/A LC | 13.4 | Improved Potency |

Biological Research

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit key enzymes involved in bacterial resistance mechanisms and cancer progression. For example, it has shown promise as an inhibitor of DNA gyrase in Mtb, which is crucial for bacterial DNA replication .

Neurotoxin Inhibition

Studies have identified quinolinol derivatives as potential inhibitors of botulinum neurotoxins (BoNT), which pose significant health risks. The presence of specific substituents on the quinoline ring can significantly affect the inhibitory potency against these toxins .

Synthesis and Chemical Applications

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, which is beneficial in developing new pharmaceutical agents .

Material Science

The compound's properties make it suitable for applications in materials science, particularly in developing new polymers or coatings that require specific chemical functionalities. The incorporation of halogens like fluorine and iodine can enhance material stability and performance under various conditions.

Case Studies

-

Antimicrobial Screening Against Mtb

A study evaluated several quinoline derivatives for their activity against replicating and non-replicating Mtb. Compounds similar to this compound showed promising results, indicating their potential as new anti-tuberculosis agents . -

Inhibition of Botulinum Neurotoxin

Research focusing on the structure–activity relationship (SAR) of quinolinol compounds revealed that specific modifications could enhance their effectiveness against BoNT. The findings suggest that 6-fluoro substitutions lead to improved binding affinity and inhibitory activity . -

Anticancer Activity Modulation

A systematic investigation into the anticancer properties of various quinoline derivatives highlighted that introducing methyl groups at specific positions significantly enhanced their cytotoxic effects on cancer cell lines .

Mechanism of Action

The mechanism by which 6-Fluoro-3-iodo-8-methylquinolin-4-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system under study.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinol derivatives exhibit diverse properties based on substitution patterns. Below is a comparative analysis of 6-Fluoro-3-iodo-8-methylquinolin-4-ol with two structurally related compounds: 6-Nitro-8-quinolinol (CAS 16727-28-9) and 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol (CAS 1595523-65-1).

Structural and Electronic Properties

The 6-Nitro-8-quinolinol derivative lacks halogen atoms but features a nitro group, which significantly increases reactivity in electrophilic substitution reactions compared to the fluorine and iodine substituents in the target compound. In contrast, 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol replaces the methyl group with a methoxy group, enhancing solubility in polar solvents due to the oxygen atom’s lone pairs .

Research Findings

- Solubility: The methyl group in this compound reduces aqueous solubility compared to the methoxy analog .

- Biological Activity : Fluorine and iodine in the target compound may improve blood-brain barrier penetration relative to nitro-substituted analogs .

- Synthetic Challenges: Introducing iodine at position 3 requires careful control to avoid regioisomer formation, a common issue in halogenated quinoline synthesis .

Biological Activity

6-Fluoro-3-iodo-8-methylquinolin-4-ol is a compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives are extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

This compound features a unique substitution pattern that contributes to its biological activity. The presence of fluorine and iodine atoms enhances its lipophilicity and potential interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H8F I N O |

| Molecular Weight | 294.08 g/mol |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinoline derivatives, including this compound, against a range of bacterial strains. Results demonstrated that the compound displayed notable antibacterial activity, particularly against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes and inhibit growth .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro assays showed that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Table: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HCT116 (Colon) | 12 | Cell cycle arrest and apoptosis |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential utility in treating inflammatory diseases .

Case Studies

- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of several quinoline derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent against resistant bacterial strains .

- Cancer Cell Line Study : In a study involving multiple cancer cell lines, this compound was found to reduce cell viability by over 50% in MCF7 cells at concentrations above 10 µM. Further mechanistic studies revealed that the compound activates apoptotic pathways, making it a candidate for further development in cancer therapy .

Q & A

Q. What approaches reconcile computational predictions with experimental results?

- Methodological Answer :

- Force Field Refinement : Adjust AMBER parameters for halogen bonding in MD simulations .

- Experimental Validation : Synthesize computationally prioritized derivatives (e.g., iodine→bromo substitutions) and test activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.